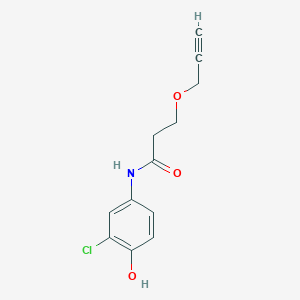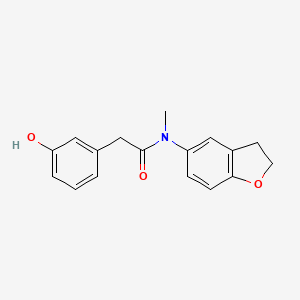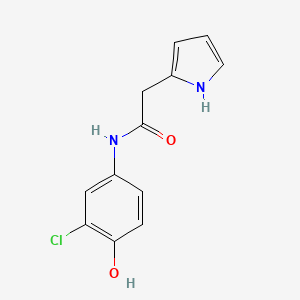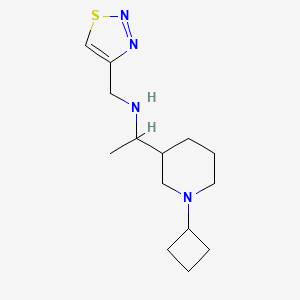
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide, commonly known as CHPP, is a chemical compound with potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the progression of several diseases. In
Mécanisme D'action
The mechanism of action of CHPP involves its ability to inhibit the activity of 15-lipoxygenase, an enzyme involved in the production of inflammatory molecules. By inhibiting this enzyme, CHPP reduces the production of these molecules, which can contribute to the progression of several diseases. Additionally, CHPP has been shown to reduce the formation of beta-amyloid plaques in Alzheimer's disease, and to protect against the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
CHPP has several biochemical and physiological effects. In cancer, CHPP has been shown to inhibit the production of inflammatory molecules, which can promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CHPP is its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, CHPP has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of CHPP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for the study of CHPP. One direction is the development of new formulations that improve its solubility in water, which could increase its efficacy and ease of administration. Another direction is the study of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of new analogs of CHPP could lead to compounds with improved activity and specificity for their target enzymes.
Méthodes De Synthèse
The synthesis method of CHPP involves several steps. The starting material is 3-chloro-4-hydroxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with propargyl alcohol in the presence of a base, such as triethylamine, to form the propargyl ether. Finally, the propargyl ether is reacted with 3-aminopropanoic acid to yield CHPP.
Applications De Recherche Scientifique
CHPP has been studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CHPP has been shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules that promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-6-17-7-5-12(16)14-9-3-4-11(15)10(13)8-9/h1,3-4,8,15H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDZPIWSUEOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NC1=CC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)
![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)

![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)